molecular formula C13H22O2Sn B14625137 (2,6-Diethoxyphenyl)(trimethyl)stannane CAS No. 55204-82-5

(2,6-Diethoxyphenyl)(trimethyl)stannane

Cat. No.: B14625137
CAS No.: 55204-82-5
M. Wt: 329.02 g/mol
InChI Key: LFBUVVKVTIAVAP-UHFFFAOYSA-N
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Description

(2,6-Diethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,6-diethoxyphenyl group and three methyl groups. Organotin compounds, such as this one, are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-diethoxyphenyl halides with trimethyltin reagents. A common method includes the use of Grignard reagents or lithium reagents to form the organotin compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Diethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups, while oxidation can produce tin oxides or hydroxides .

Scientific Research Applications

(2,6-Diethoxyphenyl)(trimethyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Diethoxyphenyl)(trimethyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can form bonds with various substrates, facilitating reactions such as nucleophilic substitution and oxidative addition. These interactions are crucial for its role as a catalyst and in the formation of organotin derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Diethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2,6-diethoxyphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and catalysis .

Properties

CAS No.

55204-82-5

Molecular Formula

C13H22O2Sn

Molecular Weight

329.02 g/mol

IUPAC Name

(2,6-diethoxyphenyl)-trimethylstannane

InChI

InChI=1S/C10H13O2.3CH3.Sn/c1-3-11-9-6-5-7-10(8-9)12-4-2;;;;/h5-7H,3-4H2,1-2H3;3*1H3;

InChI Key

LFBUVVKVTIAVAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)[Sn](C)(C)C

Origin of Product

United States

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